N-(2-chlorobenzyl)-2-iodobenzamide
Overview
Description
N-(2-chlorobenzyl)-2-iodobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. It consists of a benzamide core substituted with a 2-chlorobenzyl group and an iodine atom at the 2-position of the benzamide ring. This compound is known for its potential antimicrobial and antitumor properties, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodobenzoic acid and 2-chlorobenzylamine.
Amide Formation: The 2-iodobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The resulting acid chloride is then reacted with 2-chlorobenzylamine to form this compound.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under reflux conditions. The presence of a base like triethylamine (TEA) can facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorobenzyl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where the iodine is replaced with a boronic acid derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions to replace the iodine atom with various functional groups.
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, in the Suzuki-Miyaura coupling, the product would be a biaryl compound with the iodine replaced by the desired substituent.
Scientific Research Applications
N-(2-chlorobenzyl)-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, inhibiting the growth of bacteria such as Haemophilus influenzae.
Biological Studies: The compound is used in studies to understand its mechanism of action and its interaction with biological targets.
Chemical Research: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules through reactions like the Suzuki-Miyaura coupling.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-iodobenzamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . By inhibiting this enzyme, the compound disrupts essential metabolic processes in bacteria, leading to their growth inhibition.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-substituted hydroxamate: This compound is structurally similar and also exhibits antimicrobial properties.
2-chlorobenzyl chloride: Another related compound used in organic synthesis.
Uniqueness: N-(2-chlorobenzyl)-2-iodobenzamide is unique due to the presence of both chlorine and iodine substituents, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit DXS sets it apart from other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-iodobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINO/c15-12-7-3-1-5-10(12)9-17-14(18)11-6-2-4-8-13(11)16/h1-8H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEXCXWALFCCOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361877 | |
Record name | ST51018223 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6236-15-3 | |
Record name | ST51018223 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.